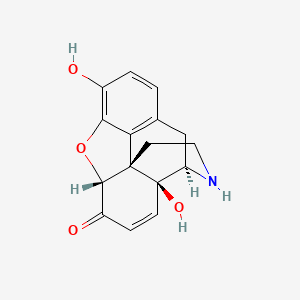

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one is a complex organic compound known for its significant pharmacological properties. It belongs to the morphinan class of compounds, which are characterized by their morphine-like structure and effects. This compound is of particular interest in medicinal chemistry due to its potent analgesic properties and its role in the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:

Oxidation: Initial oxidation of precursor molecules to introduce necessary functional groups.

Cyclization: Formation of the morphinan core through cyclization reactions.

Epoxidation: Introduction of the epoxy group at the 4,5-position.

Hydroxylation: Addition of hydroxyl groups at the 3 and 14 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the epoxy group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological receptors and enzymes.

Medicine: Investigated for its analgesic properties and potential use in pain management.

Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.

Mechanism of Action

The mechanism of action of (5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the effects of endogenous opioids, leading to analgesia and other pharmacological effects. The compound’s structure allows it to fit into the receptor binding sites, triggering a cascade of intracellular events that result in its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Morphine: A well-known opioid analgesic with a similar structure.

Codeine: Another opioid with analgesic properties, but less potent than morphine.

Oxycodone: A semi-synthetic opioid derived from thebaine, used for pain relief.

Uniqueness

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for opioid receptors. These modifications can result in different pharmacokinetic and pharmacodynamic profiles compared to other opioids, potentially offering advantages in terms of efficacy and safety.

Biological Activity

(5alpha)-7,8-Didehydro-4,5-epoxy-3,14-dihydroxymorphinan-6-one, commonly known as Naloxone , is a potent opioid antagonist primarily used in the reversal of opioid overdose. This compound has garnered significant attention due to its critical role in emergency medicine and its potential applications in various therapeutic areas.

- Chemical Formula: C19H21NO4

- Molecular Weight: 327.3743 g/mol

- CAS Registry Number: 465-65-6

- IUPAC Name: this compound

Naloxone functions by competitively binding to mu-opioid receptors in the central nervous system (CNS), effectively displacing opioid agonists and reversing their effects. This mechanism is crucial in restoring normal respiratory function in individuals experiencing opioid toxicity.

Pharmacodynamics

Naloxone exhibits a rapid onset of action when administered intravenously or intramuscularly. Its half-life is relatively short, typically ranging from 30 minutes to 1 hour, necessitating repeated doses in cases of severe overdose.

| Route of Administration | Onset of Action | Duration of Action |

|---|---|---|

| Intravenous | 2 minutes | 30–90 minutes |

| Intramuscular | 2–5 minutes | 30–90 minutes |

| Intranasal | 8–13 minutes | 30–90 minutes |

Pharmacokinetics

The pharmacokinetic profile of Naloxone reveals its absorption characteristics and distribution throughout the body. Following administration, it is rapidly distributed to tissues, with a volume of distribution estimated at approximately 2–4 L/kg.

Clinical Applications

- Opioid Overdose Reversal : Numerous studies have demonstrated Naloxone's efficacy in reversing opioid overdoses across various populations. For instance, a study published in the Journal of Emergency Medicine reported that Naloxone administration led to a significant increase in survival rates among patients with suspected opioid overdose .

- Chronic Pain Management : Emerging research suggests potential applications for Naloxone in managing chronic pain conditions where opioid use is prevalent. A clinical trial indicated that co-administration of Naloxone with opioids could mitigate the risk of opioid-induced respiratory depression without compromising analgesic efficacy .

- Addiction Treatment : Naloxone is increasingly being explored as part of comprehensive addiction treatment programs. A study highlighted its role in reducing relapse rates among individuals recovering from opioid dependence when used alongside behavioral therapies .

Safety and Side Effects

While Naloxone is generally considered safe, potential side effects include:

- Withdrawal symptoms in opioid-dependent individuals.

- Nausea and vomiting.

- Increased heart rate and blood pressure.

Properties

CAS No. |

84116-46-1 |

|---|---|

Molecular Formula |

C16H15NO4 |

Molecular Weight |

285.29 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C16H15NO4/c18-9-2-1-8-7-11-16(20)4-3-10(19)14-15(16,5-6-17-11)12(8)13(9)21-14/h1-4,11,14,17-18,20H,5-7H2/t11-,14+,15+,16-/m1/s1 |

InChI Key |

WJZVCRUPHQAKSZ-IPOQPSJVSA-N |

Isomeric SMILES |

C1CN[C@@H]2CC3=C4[C@@]15[C@]2(C=CC(=O)[C@@H]5OC4=C(C=C3)O)O |

Canonical SMILES |

C1CNC2CC3=C4C15C2(C=CC(=O)C5OC4=C(C=C3)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.